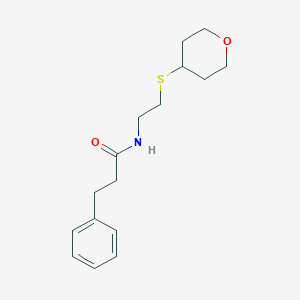

3-苯基-N-(2-((四氢-2H-吡喃-4-基)硫)乙基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

Tetrahydropyran is a six-membered ring with one oxygen and five carbon atoms . In the gas phase, it exists in its lowest energy Cs symmetry chair conformation .Chemical Reactions Analysis

Tetrahydropyranyl ethers derived from the reaction of alcohols and 3,4-dihydropyran are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For tetrahydropyran, it is a colorless volatile liquid .科学研究应用

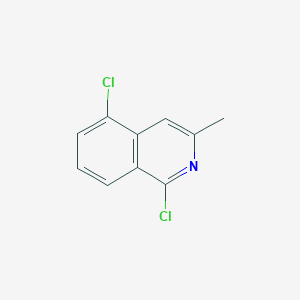

Anticancer Activity

Quinoxaline derivatives, including our compound of interest, have garnered attention for their potential anticancer properties. Researchers synthesized a series of 27 new quinoxaline derivatives, including N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates . These compounds were evaluated for their inhibitory effects on cancer cell viability and proliferation. Notably, compound 10b demonstrated significant inhibitory action against both HCT-116 and MCF-7 cancer cells.

Thymidylate Synthase Inhibition

Molecular modeling studies revealed that these quinoxaline derivatives are good binders to human thymidylate synthase (hTS) homodimer interface. By stabilizing its inactive conformation, they selectively inhibit the enzyme. Key residues for homodimer binding were identified, offering potential for further optimization and development .

Synthetic Methods for 2H-Pyrans

The compound’s tetrahydro-2H-pyran moiety is intriguing. Recent literature discusses versatile synthetic methods to access 2H-pyrans (2HPs), which are strategic intermediates in natural product synthesis. Although 2HPs can be unstable, their benzo derivatives (such as 2H-chromenes) provide stability and biological activity . Further exploration of 2HPs could yield novel applications.

DNA Damage Detection Enhancement

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, a related compound, has been used to improve the detection of single-strand breaks (SSBs) in DNA when coupled with alkaline gel electrophoresis . This suggests potential applications in genotoxicity studies and DNA damage assessment.

Anticonvulsant Properties

While not directly studied for our compound, related 2H-pyrans have been evaluated for anticonvulsant activity. The structural motif may hold promise in this field .

Designing Novel Anti-Tumor Agents

Exploring 2,3,4,5-tetrahydro-1H-pyrrolo[4,3-b]indoles (related to our compound) could lead to novel anti-tumor agents. These compounds have shown binding affinity with c-Met kinase sites, making them interesting candidates for further investigation .

安全和危害

未来方向

属性

IUPAC Name |

N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2S/c18-16(7-6-14-4-2-1-3-5-14)17-10-13-20-15-8-11-19-12-9-15/h1-5,15H,6-13H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYMLWBATRWTKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNC(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2770629.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2770630.png)

![1-Ethyl-N-{2-[(4-methoxyphenyl)amino]phenyl}-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide](/img/structure/B2770634.png)

![tert-butyl N-[4-fluoro-4-(hydroxymethyl)cyclohexyl]carbamate](/img/structure/B2770638.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2770643.png)

![2-Chloro-N-[4-(2,6-difluorophenyl)butan-2-yl]acetamide](/img/structure/B2770646.png)

![methyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2770649.png)

![N-(2-chloro-4-methylphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2770651.png)